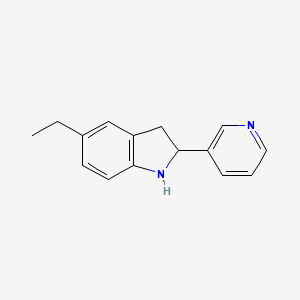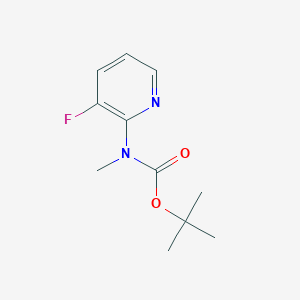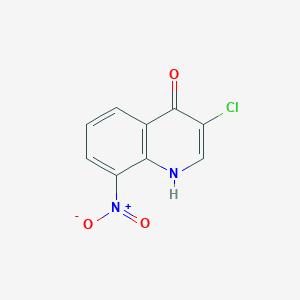![molecular formula C6H6BrN5 B11881642 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes, followed by bromination and methylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
相似化合物的比较
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares the same pyrazolopyrimidine core but lacks the bromine and methyl substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the 3- and 6-positions have been synthesized and studied for their biological activities.
Uniqueness
3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 6-position, which can significantly influence its biological activity and selectivity as a kinase inhibitor. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for further drug development.
属性
分子式 |
C6H6BrN5 |
|---|---|
分子量 |
228.05 g/mol |
IUPAC 名称 |
3-bromo-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6BrN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12) |
InChI 键 |
UHLHQIZPZAMWAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NNC(=C2C(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)






